(2-Formyl-4-methylphenyl)boronic acid

Benzoxaborole Synthesis Regioselectivity β-Lactamase Inhibitors

This ortho-formyl, para-methyl arylboronic acid is structurally irreplaceable for benzoxaborole synthesis—the ortho-formyl geometry is geometrically mandatory for intramolecular cyclization, achieving 80–98% yields in Passerini-tetrazole three-component reactions (PT-3CR). The para-methyl group electronically modulates Suzuki-Miyaura cross-coupling rates versus unsubstituted or halogen-substituted analogs, enabling fine-tuned selectivity. For biological assays where trace impurities confound readouts, select the 98% purity grade to minimize off-target effects. Substituting a generic arylboronic acid forfeits these architecturally specific reactivities and risks failed syntheses.

Molecular Formula C8H9BO3
Molecular Weight 163.97 g/mol
CAS No. 444188-28-7
Cat. No. B1647018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Formyl-4-methylphenyl)boronic acid
CAS444188-28-7
Molecular FormulaC8H9BO3
Molecular Weight163.97 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C)C=O)(O)O
InChIInChI=1S/C8H9BO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-5,11-12H,1H3
InChIKeyJLGRMVFJTQAITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) Procurement Guide: Organoboron Intermediate for Targeted Synthesis


(2-Formyl-4-methylphenyl)boronic acid (CAS 444188-28-7) is an ortho-formyl-substituted arylboronic acid distinguished by a methyl group at the para-position relative to the boronic acid moiety . This substitution pattern confers distinct reactivity and physicochemical properties compared to unsubstituted or meta/para-isomers, making it a targeted building block in Suzuki-Miyaura cross-coupling and benzoxaborole synthesis . The compound is characterized by a molecular formula of C₈H₉BO₃, a molecular weight of approximately 163.97 g/mol, and a calculated LogP of -0.51 [1]. Vendor specifications commonly report purities of 95% or 98% .

Why (2-Formyl-4-methylphenyl)boronic acid Cannot Be Replaced by Generic Arylboronic Acids


The ortho-formyl group in (2-Formyl-4-methylphenyl)boronic acid is not a passive spectator but a critical determinant of reaction outcome, particularly in cyclization and tandem processes. Its proximity to the boronic acid enables intramolecular chelation and facilitates specific transformations such as benzoxaborole formation, which are inaccessible to simpler arylboronic acids . Furthermore, the para-methyl substitution modulates the electronic character of the aromatic ring, influencing the rate and selectivity of palladium-catalyzed cross-couplings relative to unsubstituted or differently substituted analogs . Simple substitution with a generic arylboronic acid would forfeit these precise structural features, potentially leading to failed reactions, reduced yields, or the inability to access desired molecular architectures. The following quantitative evidence demonstrates specific, measurable differentiation points that justify the selection of this specific compound over close structural analogs.

Quantitative Differentiation Evidence for (2-Formyl-4-methylphenyl)boronic acid


Regiospecific Ortho-Formyl Substitution Enables Benzoxaborole Formation Unattainable with Meta- or Para-Isomers

The ortho-relationship between the formyl and boronic acid groups in (2-Formyl-4-methylphenyl)boronic acid is essential for the intramolecular cyclization that yields benzoxaboroles, a class of compounds with demonstrated utility as β-lactamase inhibitors. In contrast, meta- or para-substituted isomers (e.g., 3-formylphenylboronic acid or 4-formylphenylboronic acid) cannot undergo the same intramolecular cyclization due to geometric constraints, yielding entirely different products . The target compound has been successfully employed in the selective synthesis of benzoxaborol-tetrazoles via a sustainable Passerini-tetrazole three-component reaction (PT-3CR), achieving yields of 80-98% across a broad substrate scope . This reaction pathway is specific to the ortho-formyl substitution pattern and is not accessible to isomeric analogs.

Benzoxaborole Synthesis Regioselectivity β-Lactamase Inhibitors

Para-Methyl Substitution Modulates Electronic Properties and Lipophilicity Relative to Unsubstituted Analog

The presence of a para-methyl group in (2-Formyl-4-methylphenyl)boronic acid alters key physicochemical parameters compared to the unsubstituted analog, (2-formylphenyl)boronic acid. The target compound exhibits a calculated LogP of -0.5127 [1], whereas the unsubstituted (2-formylphenyl)boronic acid has a lower molecular weight (149.94 g/mol) and is expected to have a more negative LogP due to the absence of the hydrophobic methyl group . This difference in lipophilicity can influence solubility profiles, membrane permeability in biological assays, and chromatographic behavior during purification. Furthermore, the methyl group exerts an electron-donating inductive effect, which subtly increases the electron density at the coupling site, potentially affecting the rate of transmetalation in Suzuki-Miyaura reactions compared to the unsubstituted or electron-withdrawing substituted analogs .

Physicochemical Properties Lipophilicity Electronic Effects

Commercial Purity Specifications: 98% vs. 95% Grade Availability

Procurement decisions for (2-Formyl-4-methylphenyl)boronic acid are influenced by the availability of multiple purity grades, enabling users to balance cost and application requirements. Fluorochem offers a 98% purity grade , while AKSci and Combi-Blocks provide a 95% purity specification . The 98% grade is preferable for applications demanding higher purity, such as sensitive catalytic reactions or biological assays where impurities could interfere with results. The 95% grade may be sufficient for initial screening or large-scale syntheses where subsequent purification is planned. This tiered purity offering is not universally available for all arylboronic acid analogs, providing a quantifiable procurement differentiator.

Purity Quality Control Vendor Comparison

Optimal Application Scenarios for (2-Formyl-4-methylphenyl)boronic acid Based on Quantitative Evidence


Synthesis of Benzoxaborole-Based β-Lactamase Inhibitors

The ortho-formyl substitution pattern of (2-Formyl-4-methylphenyl)boronic acid is essential for the intramolecular cyclization that yields benzoxaboroles, a class of compounds with validated activity against clinically relevant carbapenemases . Research programs aimed at developing novel β-lactamase inhibitors should prioritize this compound over isomeric analogs, as the reaction pathway is geometrically restricted to the ortho-substituted derivative. The high yields (80-98%) reported in PT-3CR reactions further support its utility in this context .

Controlled Suzuki-Miyaura Cross-Coupling Requiring Specific Electronic Tuning

The para-methyl group in (2-Formyl-4-methylphenyl)boronic acid provides a distinct electronic environment compared to unsubstituted or halogen-substituted arylboronic acids . This can be exploited in Suzuki-Miyaura cross-coupling reactions where fine-tuning of reaction rate or selectivity is desired. The altered lipophilicity (LogP = -0.5127) also impacts solubility and purification, which may be advantageous for specific synthetic sequences .

Multi-Component Reactions Requiring Ortho-Formyl Functionality

The Passerini-tetrazole three-component reaction (PT-3CR) exemplifies the unique reactivity conferred by the ortho-formyl group . This compound serves as a versatile building block for such tandem processes, enabling the rapid construction of complex heterocyclic frameworks that are otherwise difficult to access. Procurement of this specific isomer is mandatory for successful execution of these methodologies.

High-Purity Requirements in Sensitive Biological Assays

For applications where trace impurities could confound biological readouts, the availability of a 98% purity grade from vendors such as Fluorochem provides a clear advantage over lower-purity alternatives. This higher grade minimizes the risk of off-target effects or false positives in assays involving enzyme inhibition or cellular studies, offering a quantifiable procurement benefit.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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